molecular formula C12H18N2O B084595 2-Anilino-N,N-diethylacetamide CAS No. 14307-90-5

2-Anilino-N,N-diethylacetamide

Cat. No.: B084595
CAS No.: 14307-90-5
M. Wt: 206.28 g/mol
InChI Key: DQKMLOJHVJGWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-N,N-diethylacetamide is a tertiary acetamide derivative characterized by an anilino (phenylamino) group at the 2-position of the acetamide backbone and diethyl substituents on the amide nitrogen. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol. The compound’s conformational flexibility, influenced by the diethyl groups and anilino moiety, may impact its physicochemical and biological properties, as seen in studies on N,N-diethylacetamide conformers using microwave spectroscopy .

Properties

CAS No.

14307-90-5

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-anilino-N,N-diethylacetamide

InChI

InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)10-13-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3

InChI Key

DQKMLOJHVJGWCB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CNC1=CC=CC=C1

Canonical SMILES

CCN(CC)C(=O)CNC1=CC=CC=C1

Other CAS No.

14307-90-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Substituent Effects: Electron-Withdrawing Groups: The p-chloroanilino group in 2-(p-chloroanilino)-N,N-dimethylacetamide increases polarity and may enhance binding to hydrophobic targets compared to unsubstituted anilino derivatives . Functional Groups: The cyano group in 2-cyano-N,N-diethylacetamide enhances reactivity, making it suitable for nucleophilic additions in pharmaceutical synthesis .
  • Conformational Studies :
    N,N-Diethylacetamide derivatives exhibit multiple stable conformers due to internal rotation of the methyl and ethyl groups. For example, microwave spectroscopy reveals two dominant conformers with rotational barriers of 517.04 cm⁻¹ and 619.48 cm⁻¹ , influenced by steric interactions .

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